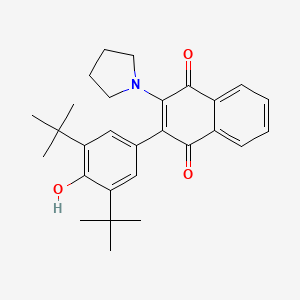

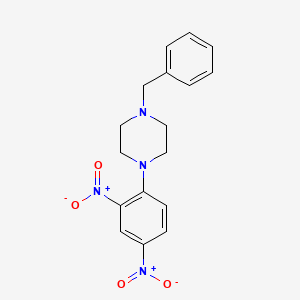

![molecular formula C19H21ClF3N5 B4986070 N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)

N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

The structure of the isolated products was established on the basis of NMR (1H, 13C, and 19F) and IR spectral data . The scope of the reaction was studied using various β-diketones viz., aliphatic, aromatic, heteroaromatic, and trifluoromethyl-β-diketones .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various techniques. The melting point was found to be 251 °C . The yield was 91% . The compound was characterized using IR spectroscopy, 1H NMR, and 13C NMR . The mass spectrometry data showed a m/z value of 443.16 [M+1]+ .Applications De Recherche Scientifique

H1-Antihistaminic Agents

A series of novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity on conscious guinea pigs .

Enhancing Activity of Histaminergic Neurons

Histamine H3 receptor inverse agonists are known to enhance the activity of histaminergic neurons in the brain and thereby promote vigilance and cognition .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Anti-neurotoxic Potential

The compound has been studied for its potential anti-neurotoxic properties .

Fluorophores

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for various applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Pharmaceutical and Chemical Production

Hybrid Membrane Systems (HMS), represent a combination of membrane technology with other separation methodologies, resulting in synergistic performance that surpasses the capabilities of individual processes .

Mécanisme D'action

Orientations Futures

The compound has shown potential in scientific research, particularly in the study of the function of the ERβ receptor . Future research could focus on further exploring its biological activity and potential applications in medicine. The interest of this approach has been highlighted by the synthesis of a known anti-inflammatory agent . Additionally, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Propriétés

IUPAC Name |

N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5/c1-12-11-15(24-9-4-10-27(2)3)28-18(25-12)16(17(26-28)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,11,24H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRHALKHOOTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

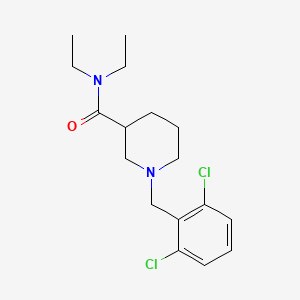

![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)

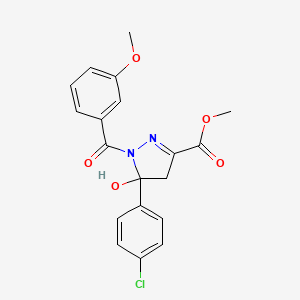

![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

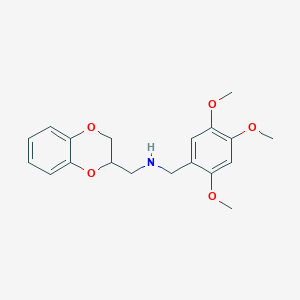

![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)

![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)

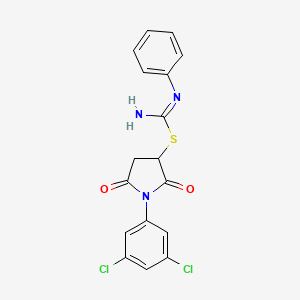

![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)

![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)